

Structural Profiling & Solid-State Analysis: N-Methylindoline-4-carboxamide

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Compound of Interest

Compound Name: *N-Methylindoline-4-carboxamide*

Cat. No.: *B11790980*

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Executive Summary

N-Methylindoline-4-carboxamide (CAS: 1706432-27-0) represents a distinct "kinked" pharmacophore scaffold, contrasting sharply with its planar aromatic analog, indole-4-carboxamide. Its structural significance lies in the indoline ring pucker—a conformational flexibility that allows for "induced fit" binding modes in protein pockets (e.g., GPR52, PARP) that rigid planar systems cannot access.

This guide compares the solid-state properties of the N-methylated indoline against standard alternatives, providing a roadmap for crystallographic validation.

Comparative Structural Analysis

The choice between an Indoline (saturated, flexible) and Indole (unsaturated, rigid) core fundamentally alters the drug's physicochemical profile.

Table 1: Physicochemical & Structural Comparison

Feature	N-Methylindoline-4-carboxamide (Target)	Indoline-4-carboxamide (Analog A)	Indole-4-carboxamide (Analog B)
Core Geometry	Puckered (Envelope conformation)	Puckered	Planar (Flat)
N1 Hybridization	(Pyramidal/Distorted)		(Planar)
H-Bonding	Acceptor Only (Carbonyl)	Donor (NH) & Acceptor	Donor (NH) & Acceptor
Lattice Energy	Lower (Weak van der Waals dominates)	High (Strong H-bond networks)	High (stacking)
Solubility	High (Lipophilic, disrupted packing)	Moderate	Low (Crystal lattice stability)
Binding Mode	Induced Fit (Flexible)	Induced Fit	Lock & Key (Rigid)

Mechanism of Action: The "Pucker" Effect

Unlike the planar indole, the indoline ring in **N-Methylindoline-4-carboxamide** adopts an envelope conformation. The C2 and C3 atoms twist out of the benzene plane.

- **N-Methylation Impact:** The methyl group at N1 introduces steric bulk, preventing the formation of planar intermolecular hydrogen bond networks (N-H...O) seen in the non-methylated analog. This typically results in a lower melting point and higher solubility in organic solvents, facilitating synthesis but complicating crystallization.

Experimental Protocol: Solid-State Characterization

To obtain high-fidelity crystal structure data, a self-validating polymorph screening protocol is required.

Phase A: Crystallization Screening Workflow

Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Reagents:

- Compound: >98% purity **N-Methylindoline-4-carboxamide**.
- Solvents: Methanol (Polar), Ethyl Acetate (Aprotic), Toluene (Non-polar), Acetonitrile.

Protocol:

- Saturation: Prepare saturated solutions at 40°C in 4 distinct solvent systems.
- Nucleation Control: Filter through 0.22 µm PTFE to remove dust seeds.
- Growth Method:
 - Vial A (Slow Evap): Perforated cap, ambient temp.
 - Vial B (Anti-solvent): Vapour diffusion using Hexane as the anti-solvent.
- Harvesting: Isolate crystals under polarized light microscopy (PLM) to check for birefringence (crystallinity).

Phase B: Structure Solution & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

radiation,

Å).

Data Processing Steps:

- Indexing: Determine unit cell dimensions ().
- Integration: Use SAINT/CrysAlisPro to integrate reflection intensities.
- Absorption Correction: Apply SADABS (Multi-scan).
- Solution: Solve using SHELXT (Intrinsic Phasing).

- Refinement: Refine using SHELXL (Least Squares).
 - Criterion:
for observed data (

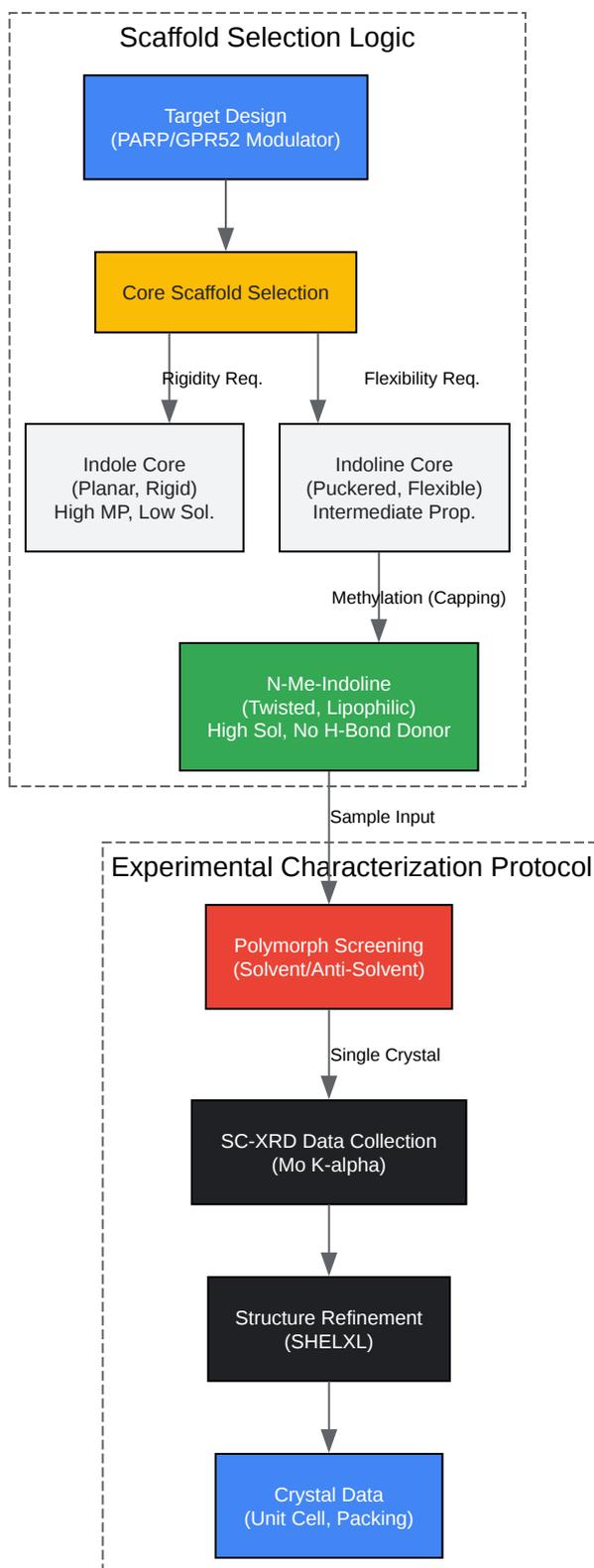
).
 - Check: Verify N1-Methyl geometry (sum of angles around N1

360° confirms

).

Visualization of Structural Pathways

The following diagram illustrates the critical decision pathways in selecting the Indoline scaffold and the workflow to validate its structure.



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Caption: Workflow linking scaffold selection logic (Indole vs. Indoline) to the crystallographic characterization pipeline.

References

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Sources

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